molecular formula C18H11Cl2F3N2O2S B2857429 3-(2,6-dichlorophenyl)-5-methyl-N-[4-(trifluoromethylsulfanyl)phenyl]-1,2-oxazole-4-carboxamide CAS No. 153948-64-2

3-(2,6-dichlorophenyl)-5-methyl-N-[4-(trifluoromethylsulfanyl)phenyl]-1,2-oxazole-4-carboxamide

Cat. No. B2857429
CAS RN: 153948-64-2
M. Wt: 447.25
InChI Key: WTNADNOHQOTPAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3-(2,6-dichlorophenyl)-5-methyl-N-[4-(trifluoromethylsulfanyl)phenyl]-1,2-oxazole-4-carboxamide” is a complex organic molecule. It contains an oxazole ring, which is a five-membered ring containing two heteroatoms (one oxygen and one nitrogen). The oxazole ring is substituted with various groups including a 2,6-dichlorophenyl group, a methyl group, and a carboxamide group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography or NMR spectroscopy could be used to determine the structure .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and the reagents present. The oxazole ring, for example, might undergo reactions at the nitrogen or oxygen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. These might include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .

Scientific Research Applications

Anticancer Research

This compound has shown promise in anticancer studies. Its structural analogs have been synthesized and evaluated for their potential to inhibit the growth of cancer cells. For instance, derivatives of the isoxazole ring, which is part of this compound’s structure, have been identified as having immunostimulating properties and have been tested against various cancer cell lines, including MCF-7 .

Antimicrobial Activity

The antimicrobial potential of this compound and its derivatives is another significant area of application. Research indicates that certain structural modifications can enhance its efficacy against a range of microbial pathogens. This includes studies on compounds like (2E)-3-(2,6-dichlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one, which have been characterized and shown to possess moderate antimicrobial activity .

Antioxidant Properties

Compounds with the isoxazole moiety have been associated with antioxidant properties. These properties are crucial in the development of treatments for oxidative stress-related diseases. The compound could be modified to enhance its antioxidant capacity and used in further pharmacological research .

Spectroscopic Characterization

The compound’s structure allows for detailed spectroscopic characterization, which is essential in understanding its properties and potential applications. Studies involving similar compounds have utilized techniques like FT-IR, UV-visible, 1H NMR, and HRMS to elucidate their molecular structures .

Crystallography and Structural Analysis

X-ray diffraction techniques have been employed to determine the crystal structure of related compounds. This information is vital for drug design and understanding the compound’s interaction with biological targets. The crystal structure provides insights into the compound’s stability and reactivity .

Computational Chemistry Studies

Density Functional Theory (DFT) calculations can be performed on this compound to predict its reactivity, stability, and interaction with other molecules. This computational approach aids in the design of new compounds with desired properties before they are synthesized in the lab .

Material Science Applications

While not directly related to the compound , its structural analogs have found applications in material science. For example, chalcones, which share some structural similarities, are used in nonlinear optics, optoelectronics, and as conductive materials in organic solar cells .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were a drug, its mechanism of action would depend on how it interacts with biological molecules in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, if it were toxic or reactive, appropriate safety precautions would need to be taken when handling it .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. For example, if it showed promise as a drug, future research might focus on testing its efficacy and safety in clinical trials .

properties

IUPAC Name

3-(2,6-dichlorophenyl)-5-methyl-N-[4-(trifluoromethylsulfanyl)phenyl]-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11Cl2F3N2O2S/c1-9-14(16(25-27-9)15-12(19)3-2-4-13(15)20)17(26)24-10-5-7-11(8-6-10)28-18(21,22)23/h2-8H,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTNADNOHQOTPAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)NC3=CC=C(C=C3)SC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11Cl2F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,6-dichlorophenyl)-5-methyl-N-[4-(trifluoromethylsulfanyl)phenyl]-1,2-oxazole-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.